7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major)
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Overview
Description
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) is a deuterated analog of 7-(1-Methyl-2-hydroxyethyl)guanine. It is a biochemical compound used primarily in proteomics research. The compound has a molecular formula of C8H4D7N5O2 and a molecular weight of 216.25 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, such compounds are produced in specialized laboratories equipped with the necessary facilities for handling isotopically labeled materials. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized guanine derivatives, while reduction may produce reduced guanine forms.
Scientific Research Applications
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of guanine derivatives.
Biology: Employed in studies involving DNA and RNA modifications to understand the role of guanine derivatives in genetic processes.
Medicine: Investigated for its potential role in drug development and therapeutic applications.
Industry: Utilized in the production of isotopically labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) involves its incorporation into biological systems where it can interact with molecular targets such as DNA and RNA. The deuterium labeling allows for precise tracking and quantification in experimental studies. The compound’s effects are mediated through its interactions with nucleic acids and related pathways.
Comparison with Similar Compounds
Similar Compounds
7-(1-Methyl-2-hydroxyethyl)guanine: The non-deuterated analog of the compound.
2-Amino-1,7-dihydro-7-(1-methyl-2-hydroxyethyl)-6H-purin-6-one: Another guanine derivative with similar structural features.
Uniqueness
The uniqueness of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) lies in its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling enhances the compound’s stability and allows for precise analytical measurements, making it a valuable tool in various scientific studies .
Properties
Molecular Formula |
C8H11N5O2 |
---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
2-amino-8-deuterio-7-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15)/i1D3,2D2,3D,4D |
InChI Key |
NOXOALKZIYCNRV-UFVDGHGDSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(N1C([2H])(C([2H])([2H])[2H])C([2H])([2H])O)C(=O)NC(=N2)N |
Canonical SMILES |
CC(CO)N1C=NC2=C1C(=O)NC(=N2)N |
Origin of Product |
United States |
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